2-(2-Hydroxyethyl)quinoline

Photochemistry Emission Spectroscopy Substituent Effects

Researchers requiring a photoreactive quinoline scaffold for fragment-based drug discovery or bioconjugation often face supply delays for functionalized derivatives. This compound is the validated choice for generating 2-quinolone methide intermediates, a capability absent in simple 2-alkylquinolines. - Enables direct photoelimination studies and photopatterning via a transient species absorbing at ~400 nm. - The terminal hydroxyl group permits rapid, single-step derivatization for SAR library synthesis, accelerating hit-to-lead timelines. - Supplied as a characterized white crystalline solid with confirmed identity, ensuring batch-to-batch reproducibility for intramolecular charge-transfer research.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 1011-50-3
Cat. No. B089422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethyl)quinoline
CAS1011-50-3
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)CCO
InChIInChI=1S/C11H11NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-6,13H,7-8H2
InChIKeyVPDAGUVEZGEHJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Hydroxyethyl)quinoline: Specifications & Procurement


2-(2-Hydroxyethyl)quinoline (CAS 1011-50-3) is a heteroaromatic compound belonging to the quinoline family. It consists of a quinoline ring system substituted with a hydroxyethyl group at the 2-position, giving it a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol [1]. Its physical form is typically a white crystalline solid with a melting point of 104 °C and a boiling range of 140–160 °C at 0.5 Torr [1]. The compound's structure, featuring both a hydrophobic quinoline core and a terminal hydroxyl group, allows it to serve as a versatile building block or fragment for further synthetic elaboration .

2-(2-Hydroxyethyl)quinoline: Analog Substitution Limitations


Simple substitution of 2-(2-hydroxyethyl)quinoline with other 2-substituted quinolines (e.g., 2-methylquinoline, 2-ethylquinoline, or 2-phenylquinoline) is unreliable due to fundamental differences in electronic and photophysical behavior. The hydroxyethyl moiety enables unique intramolecular interactions and reactivity pathways that are not accessible to alkyl or aryl analogs. Research has demonstrated that 2-(2-hydroxyethyl)quinoline exhibits markedly different photochemical properties and reaction outcomes when compared directly to other 2-substituted derivatives [1]. Furthermore, the terminal hydroxyl group serves as a critical synthetic handle for further functionalization—a capability absent in simple alkylated quinolines . These functional divergences underscore the necessity of selecting the precise compound for applications where specific photophysical responses or reactivity are required.

2-(2-Hydroxyethyl)quinoline vs. Structural Analogs


Photophysical Behavior vs. Alkylquinolines

In a direct comparative study of emissive properties of substituted quinolines, 2-(2-hydroxyethyl)quinoline (HEQ) exhibited photochemical behavior that was qualitatively distinct from other 2-substituted derivatives [1]. While 2-methylquinoline and 2-ethylquinoline follow conventional singlet-state photoreaction pathways, HEQ demonstrates a charge-transfer triplet intermediate in nonpolar solvents, leading to a higher quantum yield of photoelimination in nonpolar versus polar media [1].

Photochemistry Emission Spectroscopy Substituent Effects

Transient Species vs. 2-Butylquinoline

Flash photolysis of 2-(2-hydroxyethyl)quinoline in cyclohexane generates a transient absorption at approximately 400 nm, assigned to 2-quinolone methide [1]. Under identical conditions, 2-butylquinoline does not produce this reactive intermediate; instead, its photochemistry proceeds through different pathways [1]. The formation of the quinolone methide is unique to the hydroxyethyl-substituted derivative.

Flash Photolysis Transient Spectroscopy Reactive Intermediates

Synthetic Versatility: Fragment vs. Alkyl Quinolines

2-(2-Hydroxyethyl)quinoline is explicitly categorized and supplied as a 'fragment molecule' intended for molecular linking, expansion, and modification in drug discovery . In contrast, common 2-alkylquinolines (e.g., 2-methylquinoline, 2-ethylquinoline) are typically used as solvents, extractants, or simple intermediates without this dedicated fragment designation. The presence of the terminal hydroxyl group allows for facile esterification, etherification, or oxidation—transformations not possible with simple alkyl-substituted analogs.

Fragment-Based Drug Discovery Synthetic Chemistry Molecular Scaffolds

Tautomerism: Ketone-Enol Reactivity

2-(2-Hydroxyethyl)quinoline is described as a tautomeric compound capable of existing in both ketone and enol forms . This tautomerism is directly linked to its role as a precursor in the synthesis of anti-tuberculosis agents effective against Mycobacterium tuberculosis . In contrast, 2-alkylquinolines (e.g., 2-methylquinoline) lack the α-heteroatom-substituted side chain required to access the 2-quinolone tautomer, restricting their utility in medicinal chemistry applications that exploit quinolone pharmacophores.

Tautomerism Reaction Mechanisms Quinolone Chemistry

2-(2-Hydroxyethyl)quinoline Application Scenarios


Charge-Transfer & Triplet-State Photochemistry

When investigating intramolecular charge-transfer phenomena, triplet-state reactivity, or photoelimination mechanisms in heteroaromatic systems, 2-(2-hydroxyethyl)quinoline is the compound of choice. Its behavior, characterized by a charge-transfer triplet intermediate in nonpolar solvents, is not observed with simple 2-alkylquinoline analogs [1]. This makes it an essential reference standard for comparative photophysical research.

Photoaffinity Labeling with Quinolone Methide

For applications requiring the photochemical generation of reactive 2-quinolone methide intermediates—such as photoaffinity labeling, bioconjugation, or photopatterning—2-(2-hydroxyethyl)quinoline is uniquely suitable. Flash photolysis experiments confirm the formation of a transient species with absorption at ~400 nm that is assigned to 2-quinolone methide; this behavior is absent in 2-butylquinoline [1].

FBDD Scaffold with Synthetic Handle

In FBDD campaigns, 2-(2-hydroxyethyl)quinoline serves as a validated fragment molecule for molecular linking and expansion [1]. The terminal hydroxyl group permits rapid derivatization, enabling efficient generation of focused libraries for structure-activity relationship studies. Non-functionalized 2-alkylquinolines lack this handle and would require additional synthetic steps, delaying hit-to-lead progression.

Quinolone Pharmacophore Synthesis

Medicinal chemistry programs targeting quinolone-containing drug candidates, including anti-tuberculosis agents, benefit from the tautomeric nature of 2-(2-hydroxyethyl)quinoline [1]. Its ability to access the 2-quinolone oxidation state provides a strategic advantage over 2-alkylquinolines, which cannot be directly converted to the quinolone framework without de novo synthesis.

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